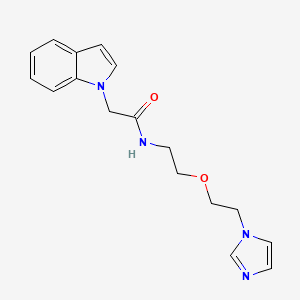

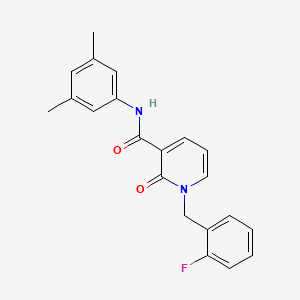

![molecular formula C23H14F3N3 B2522886 8-fluoro-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-12-2](/img/structure/B2522886.png)

8-fluoro-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has shown promising results in scientific research applications. It is a member of the pyrazoloquinoline family of compounds and has been studied extensively for its potential as a therapeutic agent.

Scientific Research Applications

Photophysical and Electrochemical Properties

Research on fluorine-substituted pyrazolo[3,4-b]quinolines, including derivatives structurally similar to 8-fluoro-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline, has shown that introduction of fluorine atoms modifies fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. The basicity of these molecules can be adjusted by the electron-withdrawing effect of fluorine, leading to increased resistance to proton donors and making them suitable for applications requiring high fluorescence yield under acidic conditions (Szlachcic & Uchacz, 2018).

Antitubercular Activity

Hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, which share a structural resemblance with the compound of interest, have been synthesized and evaluated for their in vitro antimycobacterial activity. Notably, some of these compounds exhibited significant antitubercular properties against Mycobacterium tuberculosis H37Rv, with MIC values as low as 3.13 μg/mL, suggesting potential applications in tuberculosis treatment (Kantevari et al., 2011).

Fluorescent Molecular Sensors

The 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore, related to the compound , has been identified as a versatile building block for the construction of brightly fluorescent molecular sensors. This chromophore allows for facile integration into systems designed for metal ion recognition, highlighting its potential in developing fluorescent probes for various analytical applications (Rurack et al., 2002).

Anticancer Prodrug Development

N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine (LZC-2b), a compound with a quinoline structure similar to the one , has been synthesized as an anticancer prodrug. It was encapsulated using chitosan for targeted delivery, showing pH-responsive release and promising efficacy in chemotherapy, especially for oral cancer treatment, demonstrating the potential for derivatives of this compound in targeted cancer therapy (Tian et al., 2018).

properties

IUPAC Name |

8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3N3/c24-16-5-1-14(2-6-16)12-29-13-20-22(15-3-7-17(25)8-4-15)27-28-23(20)19-11-18(26)9-10-21(19)29/h1-11,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKGVNICLUHYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoate](/img/structure/B2522807.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2522809.png)

![3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2522815.png)

![2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2522817.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2522822.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one](/img/structure/B2522825.png)